molecular formula C14H19NO5 B14002557 N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide CAS No. 22796-21-0

N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide

Cat. No.: B14002557
CAS No.: 22796-21-0
M. Wt: 281.30 g/mol
InChI Key: LMDXARJFCOUSTL-UHFFFAOYSA-N
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Description

Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dioxolane ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol to form a dioxolane ring. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • N-Acetyl-3,4-dimethoxyphenethylamine
  • N-Acetylhomoveratrylamine

Uniqueness

Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is unique due to its dioxolane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

22796-21-0

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide

InChI

InChI=1S/C14H19NO5/c1-10(16)15-9-14(19-6-7-20-14)11-4-5-12(17-2)13(8-11)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,16)

InChI Key

LMDXARJFCOUSTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(OCCO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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